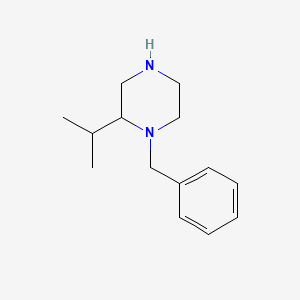

1-Benzyl-2-(propan-2-yl)piperazine

Description

BenchChem offers high-quality 1-Benzyl-2-(propan-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2-(propan-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-2-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-10-15-8-9-16(14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLPJNMJKHDTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decoding the Benzylpiperazine Scaffold: A Technical Guide to Pharmacophore Mapping and Ligand Design

Executive Summary & Strategic Context

The benzylpiperazine (BZP) moiety is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically controversial due to the recreational abuse of unmodified BZP (a monoamine releaser), the scaffold itself is a critical template for developing neuroprotective agents, particularly Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease and Sigma receptor (

This guide moves beyond basic modeling tutorials. It details the construction of a robust pharmacophore hypothesis for BZP derivatives, emphasizing the "Dual Binding Site" strategy in AChE inhibition. We will explore how to map the steric and electronic features required to bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Structural Anatomy of the Scaffold

To map the pharmacophore effectively, one must first understand the vectors of modification. The BZP scaffold is not a static rock; it is a dynamic linker.

The Vector Map

The piperazine ring exists predominantly in a chair conformation. The nitrogen atoms (

Figure 1: Structural anatomy of the Benzylpiperazine scaffold highlighting key pharmacophoric vectors.

Protocol: Hybrid Pharmacophore Generation

Phase 1: Dataset Curation & Conformational Analysis

The Trap: Using energy-minimized structures from a 2D sketcher. The Fix: Bioactive conformations are rarely global minima.

-

Dataset Selection: Curate a training set of 20–30 BZP derivatives with

values spanning at least 4 orders of magnitude (e.g., 1 nM to 10 -

Conformational Search:

-

Method: Monte Carlo or Systematic Search.

-

Energy Window: 20 kcal/mol (to account for the strain energy upon binding).

-

Constraint: If mapping for AChE, constrain the piperazine nitrogen to be protonated (simulating physiological pH).

-

Phase 2: Molecular Alignment (The Critical Step)

Alignment is the single largest source of error. Do not align by "atom matching" (RMSD of carbon atoms). Align by Pharmacophoric Features .

-

Anchor: The protonated

(Positive Ionizable). -

Vector: The centroid of the Benzyl ring (Hydrophobic/Ring Aromatic).

-

Variable: The

substituent (allows the algorithm to find the optimal overlay for the distal group).

Phase 3: Feature Definition & Hypothesis Generation

For BZP scaffolds targeting AChE/BuChE, select the following features in your software (Discovery Studio, MOE, or Phase):

| Feature Type | Code | Structural Correlate | Function |

| Positive Ionizable | PI | Protonated | Cation- |

| Ring Aromatic | RA | Benzyl Ring | |

| Hydrophobic | HY | Linker (methylene chain) | Spans the enzyme gorge. |

| H-Bond Acceptor | HBA | Carbonyl/Ether at | Interaction with PAS residues (Tyr72). |

Case Study: Dual-Site AChE Inhibitors

This section demonstrates the application of the protocol to design a ligand that spans the 20 Å deep gorge of Acetylcholinesterase.

The Biological Logic

The AChE active site has two main regions:

-

CAS (Catalytic Anionic Site): Bottom of the gorge.

-

PAS (Peripheral Anionic Site): Entrance of the gorge.

BZP is an ideal scaffold because the benzylpiperazine unit binds to the CAS, while the

The Workflow Visualization

Figure 2: Step-by-step workflow for generating and validating the pharmacophore model.

Quantitative Constraints

Based on successful models in literature (e.g., Bioorg. Med. Chem.), a high-affinity BZP pharmacophore for AChE must satisfy these geometric constraints:

-

PI

RA Distance: 4.5 – 5.5 Å (Distance between protonated N and Benzyl centroid). -

PI

Distal HBA: 10.0 – 14.0 Å (Required to bridge CAS and PAS). -

Excluded Volumes: Place steric constraints around the benzyl ring to prevent clashes with the narrow gorge walls (Tyr124, Phe297).

Validation: Ensuring Trustworthiness

A pharmacophore model is a hypothesis, not a fact. It must be rigorously challenged.

Statistical Metrics

Do not rely solely on the Correlation Coefficient (

-

Cost Analysis: The difference between the "Null Cost" and "Total Cost" should be > 40-60 bits.

-

Fischer Randomization: Run 19 trials (95% confidence) to ensure the correlation isn't random.

- (Cross-Validation): Leave-One-Out (LOO) method. A value > 0.5 is acceptable; > 0.7 is excellent.

The Decoy Test

Create a database of 1,000 "decoys" (compounds with similar molecular weight/LogP but no activity). Screen your pharmacophore against this set.[1]

-

Goal: High enrichment factor. The model should retrieve active BZP derivatives while ignoring the decoys.

References

-

BenchChem. (2025). The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. BenchChem Technical Guides. Link

-

Contiguiani, J. A., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry.[2] Link

-

Pasqualotto, G., et al. (2022). Pharmacophore based virtual screening of cholinesterase inhibitors: search of new potential drug candidates as antialzheimer agents. PMC. Link

-

Intagliata, S., et al. (2021).[3] Development of New Benzylpiperazine Derivatives as

Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Medicinal Chemistry Letters. Link -

Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity Educational Resources. Link

Sources

- 1. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Engineering the Piperazine Scaffold: Biological Activity and Therapeutic Potential of C2-Substituted Piperazine Derivatives

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, including blockbuster anticancer agents like imatinib, dasatinib, and bosutinib[1]. However, as drug discovery shifts toward highly selective, target-specific paradigms, the inherent symmetry and conformational flexibility of unsubstituted piperazine can lead to off-target toxicities and suboptimal pharmacokinetic profiles.

This technical guide explores the strategic functionalization of the C2-position of the piperazine ring. By acting as a Senior Application Scientist, I will dissect the causality behind C2-substitution, analyze its profound impact on biological activity (ranging from apoptosis induction to adenosine receptor antagonism), and provide validated, step-by-step experimental protocols for synthesizing and evaluating these advanced derivatives.

The Rationale for C2-Substitution: Causality in Molecular Design

Why focus on the C2 position? The decision to substitute at the C2 carbon rather than the N1/N4 nitrogen atoms is rooted in precise steric and electronic control:

-

Conformational Locking & Target Affinity: Unsubstituted piperazine rapidly flips between chair conformations. Introducing a bulky alkyl or aryl group at C2 creates steric hindrance, effectively "locking" the ring into a single, thermodynamically stable chair conformation. This rigidification reduces the entropic penalty upon binding to target proteins (such as the hydrophobic grooves of Bcl-XL or A2A receptors), thereby drastically increasing binding affinity[2].

-

Chirality and Enantiomeric Specificity: C2-substitution inherently creates a chiral center. In biological systems, enantiomers often exhibit vastly different pharmacological profiles. Chiral C2-substituted piperazines can be tailored to interact selectively with chiral biological targets (e.g., mycobacterial lipid membranes), enhancing penetration and reducing off-target interactions[3].

-

Modulation of Basicity (pKa): The inductive effect of a C2-substituent directly impacts the electron density of the adjacent N1 nitrogen. By finely tuning the pKa, scientists can optimize the molecule's lipophilicity and membrane permeability, a critical factor for crossing the blood-brain barrier or penetrating bacterial cell walls[3].

Key Biological Activities and Mechanisms of Action

Anticancer Activity and Apoptotic Regulation

Recent breakthroughs highlight the efficacy of hybrid molecules, such as N-ethyl-piperazinyl-amides derived from triterpenic acids (e.g., oleanonic, ursonic, and betulinic acids). The incorporation of a C2-substituted piperazine moiety significantly amplifies cytotoxicity against NCI-60 cancer cell lines compared to the parent triterpenes[1].

Mechanism of Action: These derivatives act as potent regulators of the apoptotic pathway. They competitively inhibit anti-apoptotic proteins (Bcl-2 and Bcl-XL) while simultaneously up-regulating pro-apoptotic genes (Bak and Bax). This disruption alters the mitochondrial membrane potential, triggering cytochrome c release and subsequent caspase cascade activation[1].

Fig 1. Mechanistic pathway of apoptosis induction by C2-substituted piperazine derivatives.

Neurological Applications: Adenosine Receptor Antagonism

In the realm of central nervous system (CNS) disorders, C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have emerged as highly potent and selective antagonists for A2A and A3 adenosine receptors[2]. Induced-fit docking models reveal that the C2-substituent projects into a specific auxiliary hydrophobic pocket of the receptor, an interaction absent in unsubstituted variants, which dictates the high receptor subtype selectivity[2].

Antimicrobial and PARP-1 Inhibition

The structural rigidity of C2-substituted piperazines is also leveraged in antimicrobial design. For example, piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone derivatives have been synthesized and validated in silico as potent PARP-1 inhibitors[4]. Furthermore, chiral C2-substituted xanthone derivatives demonstrate enhanced penetration through lipid-rich mycobacterial cell walls, exhibiting potent anti-tuberculosis activity[3].

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the vast landscape of biological evaluations, the following table summarizes the quantitative efficacy of various C2-functionalized piperazine derivatives across different therapeutic targets.

| Compound Class | Target / Cell Line | Biological Activity (IC50 / MIC) | Mechanism of Action | Ref |

| Piperazine amide of betulinic acid | T-lymphoblastic leukemia, Breast cancer | IC50: 0.7–7.8 µM | Cytotoxicity / Apoptosis | [1] |

| 3,23-dihydroxy-17-piperazinyl betulinic amide | HeLa, MCF-7, HepG2 | IC50 < 10 µM | Antiproliferative | [1] |

| Resveratrol-chalcone-piperazine amide | A549 (Lung Cancer), HeLa | IC50 = 0.26 µmol/L (A549) | Apoptosis induction | [5] |

| 1-(2-Aryl-2-adamantyl)piperazine derivatives | MDA-MB-435 (Melanoma) | Anti-clonogenic at 1–5 µM | mTORC1 signaling modulation | [6] |

| C2-substituted pyrazolo-triazolo-pyrimidines | A2A / A3 Adenosine Receptors | High affinity (Low nM range) | Competitive Antagonism | [2] |

Experimental Methodologies & Protocols

As an application scientist, ensuring that protocols are self-validating and mechanistically sound is paramount. The following workflows detail the synthesis and biological evaluation of C2-piperazine hybrids.

Protocol 1: Synthesis of C2-Substituted Piperazine Amide Hybrids

Objective: To synthesize N-ethyl-piperazinyl-amides of triterpenic acids with high stereochemical purity.

-

Activation of the Carboxylic Acid: Dissolve 1.0 mmol of the starting triterpenic acid (e.g., oleanonic acid) in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 mmol of Hydroxybenzotriazole (HOBt).

-

Causality/Rationale: EDC is chosen over standard DCC because the resulting urea byproduct is water-soluble, allowing for seamless removal during the aqueous wash phase, thus preventing contamination of the chiral C2-piperazine intermediate.

-

-

Amidation: After 30 minutes of stirring at 0°C, add 1.1 mmol of the specific C2-substituted N-ethyl-piperazine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Aqueous Workup & Validation: Wash the organic layer with 5% HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4.

-

Self-Validation Step: Evaporate a 0.1 mL aliquot and run a rapid 1H-NMR. Confirm the disappearance of the carboxylic acid proton (~11-12 ppm) and the appearance of the characteristic C2-methine proton of the piperazine ring (usually shifted downfield due to the adjacent amide bond).

-

-

Purification: Purify the crude product via silica gel column chromatography (Eluent: Chloroform/Methanol 95:5).

Protocol 2: In Vitro Apoptosis Evaluation (Bcl-XL Inhibition via Western Blot)

Objective: To validate the apoptotic mechanism of action of the synthesized derivatives.

-

Cell Treatment: Seed A375 cells in 6-well plates at a density of

cells/well. Treat with the synthesized C2-piperazine derivative at 0.1, 1, and 5 µM concentrations for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). -

Cell Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Causality/Rationale: The inclusion of phosphatase inhibitors is critical, as apoptotic signaling often involves transient phosphorylation events (e.g., Bad phosphorylation) that dictate Bcl-XL binding affinity.

-

-

SDS-PAGE & Transfer: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk. Probe with primary anti-Bcl-XL and anti-Bax antibodies overnight at 4°C. Follow with HRP-conjugated secondary antibodies.

-

Detection: Visualize bands using Enhanced Chemiluminescence (ECL). A successful assay will show a dose-dependent decrease in Bcl-XL band intensity and an increase in Bax intensity relative to the loading control (GAPDH)[1].

Fig 2. Standard synthetic and biological evaluation workflow for C2-piperazine hybrids.

Conclusion & Future Perspectives

The strategic placement of substituents at the C2 position of the piperazine ring represents a sophisticated approach to modern drug design. By breaking the symmetry of the molecule, researchers can exert fine control over the conformational landscape, pKa, and target specificity of the resulting drug candidates. From overcoming multidrug-resistant cancers via targeted apoptosis to developing highly selective CNS therapeutics, C2-substituted piperazine derivatives will undoubtedly continue to serve as a cornerstone in the development of next-generation pharmaceuticals.

References

- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul

- Induced fit and pharmacophore generation approach applied to A2A adenosine receptor antagonists. semanticscholar.org.

- Chiral Derivatives of Xanthones with Antimicrobial Activity. mdpi.com.

- Piperazine skeleton in the structural modification of n

- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. acs.org.

- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. mdpi.com.

Sources

- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Literature review of 1,2-disubstituted piperazine synthesis

A Mechanistic Handbook for Medicinal Chemists

Executive Summary

The 1,2-disubstituted piperazine scaffold (N1-substituted, C2-substituted) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and antiretrovirals (e.g., Indinavir). However, this specific substitution pattern presents a unique synthetic challenge: the steric clash between the N1-substituent and the C2-group often disfavors cyclization or destabilizes the conformation required for binding.

This guide moves beyond standard N-alkylation to detail three high-fidelity strategies for constructing this motif: De Novo Radical Cyclization (SnAP) , Anionic C-H Functionalization (Lithiation) , and Photoredox Alpha-Arylation .

Part 1: De Novo Assembly (The "Builder" Strategy)

Core Technology: SnAP (Stannyl Amine Protocol) Reagents Primary Reference: Bode, J. W. et al. Nature Chemistry 2014.

The most robust method for accessing 1,2-disubstituted piperazines with high functional group tolerance is the SnAP protocol. Unlike traditional reductive amination which fails with sterically hindered ketones, SnAP reagents utilize a radical mechanism to couple an aldehyde/ketone with an amino-stannane, forming the ring in a single step.

Mechanistic Insight

The reaction proceeds via the formation of an imine, followed by a copper-mediated single-electron oxidation of the C-Sn bond. This generates an

Figure 1: The SnAP radical cycle bypasses steric barriers inherent in ionic SN2 cyclizations.

Validated Protocol: Synthesis of 2-Aryl-Piperazines

Note: All steps must be performed in a fume hood due to organotin byproducts.

-

Imine Formation:

-

To a vial containing the aldehyde (1.0 equiv, 0.50 mmol) in CH2Cl2 (2.5 mL), add the SnAP reagent (1.0 equiv) and 4Å molecular sieves (100 mg).

-

Stir at room temperature (RT) for 2–12 h.

-

Checkpoint: Confirm imine formation via 1H NMR (disappearance of aldehyde CHO peak).

-

-

Cyclization:

-

Filter the mixture to remove sieves and concentrate in vacuo (crucial to remove water).

-

Redissolve the crude imine in pure CH2Cl2 (5.0 mL) and 2,6-lutidine (1.0 equiv).

-

Add Cu(OTf)2 (1.0 equiv) in one portion.

-

Stir at RT for 12–24 h. The solution will turn from blue to a dark green/brown suspension.

-

-

Workup:

-

Quench with 10% aq. NH4OH (forms a deep blue copper complex).

-

Extract with CH2Cl2 (3x). Wash combined organics with brine.

-

Purify via flash chromatography (typically MeOH/CH2Cl2 with 1% NH4OH).

-

Part 2: Direct C-H Functionalization (The "Sculptor" Strategy)

Core Technology: N-Boc Directed Alpha-Lithiation Primary Reference: O'Brien, P. et al. J. Am. Chem. Soc. 2016.

For installing substituents onto a pre-existing piperazine ring, alpha-lithiation is the gold standard for stereocontrol. The N-Boc group is not just a protecting group; it is a "stereochemical anchor."

Mechanistic Insight: The Dipole Effect

The success of this reaction relies on the Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen of the N-Boc group coordinates the lithium atom. To minimize dipole repulsion, the lithiated species adopts a specific conformation where the C-Li bond is equatorial, stabilized by the N-Boc dipole. This dictates that the electrophile attacks with inversion (or retention depending on the mechanism, but effectively leading to trans diastereoselectivity relative to distal substituents).

Figure 2: The N-Boc group directs lithiation via coordination, enforcing stereochemical outcomes.

Validated Protocol: Enantioselective Alpha-Lithiation

-

Reagent Prep:

-

Flame-dry a Schlenk flask under Argon.

-

Add N-Boc-piperazine (1.0 equiv) and (+)-sparteine (1.2 equiv) in anhydrous Et2O (0.1 M).

-

Cool to -78 °C.

-

-

Lithiation:

-

Add s-BuLi (1.2 equiv) dropwise over 10 min.

-

Stir at -78 °C for 4–6 hours.

-

Critical Control: The temperature must remain below -70 °C to prevent Boc-migration or decomposition.

-

-

Trapping:

-

Add the electrophile (e.g., MeI, allyl bromide) (1.5 equiv) dropwise.

-

Allow to warm slowly to RT overnight.

-

-

Purification:

-

Standard aqueous workup and silica chromatography.

-

Part 3: Photoredox Catalysis (The "Modern" Strategy)

Core Technology: Iridium-Catalyzed Alpha-Arylation Primary Reference: MacMillan, D. W. C. et al. Nature 2014.

This method allows for the direct coupling of N-aryl piperazines with cyanoarenes. It is particularly powerful for late-stage functionalization of drug candidates.

Mechanistic Insight

The reaction utilizes an Ir(ppy)3 catalyst excited by visible light. The excited catalyst oxidizes the piperazine amine to an amine radical cation. This species is highly acidic at the alpha-position, allowing for deprotonation to an

Key Advantage: Unlike lithiation, this tolerates protic functional groups (alcohols, amides) elsewhere on the molecule.

Comparative Analysis of Methodologies

| Feature | SnAP Protocol (Bode) | Alpha-Lithiation (O'Brien) | Photoredox (MacMillan) |

| Primary Bond Formed | C-N and C-C (Ring Closure) | C-C (Functionalization) | C-C (Functionalization) |

| Substrate Class | Aldehydes + Amino-stannanes | N-Boc Piperazines | N-Aryl/Alkyl Piperazines |

| Stereocontrol | Moderate (substrate dependent) | Excellent (Reagent controlled) | Moderate (Thermodynamic) |

| Key Limitation | Requires Tin (toxic); multistep reagent synthesis | Low temp (-78°C); strong base sensitivity | Requires specific aryl partners (CN-arenes) |

| Scalability | Good (Gram scale) | Moderate (Cryogenic) | Excellent (Flow chemistry) |

References

-

SnAP Reagents (De Novo Synthesis): Vo, C. V., Luescher, M. U., & Bode, J. W. (2014).[1] SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes.[2][3] Nature Chemistry, 6, 310–314.[1] [Link]

-

Alpha-Lithiation (Stereoselective Functionalization): Unsworth, W. P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines.[4][5][6] Journal of the American Chemical Society, 138(41), 13694–13702. [Link]

-

Photoredox Arylation (Late-Stage Functionalization): McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6059), 1114-1117. [Link]

-

Pyrazine Reduction (Alternative Route): Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[7][8] Organic Letters, 18(13), 3082–3085.[7] [Link]

Sources

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. semanticscholar.org [semanticscholar.org]

- 4. figshare.com [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-2-isopropylpiperazine via Reductive Amination

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties allow it to serve as a versatile linker or core structure, enabling fine-tuning of a molecule's pharmacological profile.[1] The functionalization of the piperazine ring, particularly at its nitrogen atoms, is a critical step in the synthesis of these bioactive molecules. Reductive amination stands out as one of the most robust and widely utilized methods for N-alkylation, offering a high degree of control and applicability to a broad range of substrates.[2][3]

This guide provides detailed protocols and technical insights for the synthesis of 1-benzyl-2-isopropylpiperazine from 1-benzylpiperazine and acetone. We will explore two primary methodologies: a classical approach using a chemical hydride reducing agent and a greener alternative employing catalytic hydrogenation. The causality behind experimental choices, mechanistic details, and comparative data are presented to empower researchers in drug discovery and development to make informed decisions for their synthetic campaigns.

Core Synthesis Pathway: An Overview

The synthesis of 1-benzyl-2-isopropylpiperazine via reductive amination involves a two-step sequence, which is often conveniently performed in a single reaction vessel (a "one-pot" procedure).[4] The process begins with the condensation of a secondary amine (1-benzylpiperazine) with a ketone (acetone) to form a key intermediate, the iminium ion. This is followed by the reduction of the iminium ion to yield the desired tertiary amine product.[5][6]

The overall transformation is depicted below:

Caption: General workflow for the synthesis of 1-benzyl-2-isopropylpiperazine.

Methodology 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a highly selective and mild reducing agent, making it a reagent of choice for reductive aminations.[3][7] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to preferentially reduce the electrophilic iminium ion intermediate over the starting ketone.[7][8] This selectivity is crucial for one-pot procedures, preventing the wasteful reduction of the carbonyl compound to its corresponding alcohol.[9]

Reaction Mechanism

The reaction proceeds through an acid-catalyzed formation of an iminium cation, which is then reduced by the hydride transfer from STAB.

Caption: Mechanism of STAB-mediated reductive amination.

Experimental Protocol

Materials:

-

1-Benzylpiperazine (1.0 eq)

-

Acetone (1.5 - 2.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Glacial Acetic Acid (optional, 1.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-benzylpiperazine (1.0 eq) and anhydrous DCE or DCM (to make a ~0.1 M solution).

-

Addition of Reagents: Add acetone (1.5-2.0 eq) to the solution. If the amine starting material is a hydrochloride salt, a base such as triethylamine (2.2 eq) should be added first to generate the free base in situ.[4] For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[1] Stir the mixture for 20-30 minutes at room temperature.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-benzyl-2-isopropylpiperazine.

Methodology 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a more atom-economical and environmentally friendly approach to reductive amination.[10] This method uses molecular hydrogen (H₂) as the reducing agent, with water being the only byproduct.[10] The reaction is heterogeneous, employing a solid-supported metal catalyst, typically palladium or platinum on carbon (Pd/C or Pt/C), which can be easily removed by filtration.[11][12] This method is particularly well-suited for large-scale synthesis.[10]

Causality and Key Considerations

The success of catalytic hydrogenation for reductive amination hinges on the chemoselective reduction of the in-situ formed iminium ion over the starting ketone. This is often achieved by careful selection of the catalyst and reaction conditions (temperature, pressure). Platinum-based catalysts have shown high selectivity in similar transformations.[11] A key challenge is to prevent the concomitant reduction of the benzyl group (hydrogenolysis), which can be mitigated by using specific catalysts or reaction conditions.

Experimental Protocol

Materials:

-

1-Benzylpiperazine (1.0 eq)

-

Acetone (1.5 - 2.0 eq)

-

5% Platinum on Carbon (Pt/C) catalyst (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH) as solvent

-

Hydrogen gas (H₂) source

-

A suitable hydrogenation apparatus (e.g., Parr hydrogenator or an H-Cube® continuous-flow reactor).[11]

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 1-benzylpiperazine (1.0 eq) and acetone (1.5-2.0 eq) in methanol.

-

Catalyst Addition: Carefully add the 5% Pt/C catalyst to the solution under an inert atmosphere (e.g., purge with nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove any air.

-

Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 80°C) to facilitate the reaction.[11]

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely and handle it with care.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation under reduced pressure.

Comparative Data and Method Selection

| Parameter | Method 1: STAB | Method 2: Catalytic Hydrogenation |

| Reducing Agent | Sodium Triacetoxyborohydride | Hydrogen Gas (H₂) |

| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (75-98%) |

| Reaction Conditions | Mild (Room Temperature, atmospheric pressure) | Variable (Room temp to 80°C, elevated pressure)[11] |

| Advantages | High functional group tolerance[6], simple setup, excellent for small-scale synthesis. | "Green" and atom-economical[10], easy product isolation (filtration), scalable. |

| Disadvantages | Stoichiometric boron-containing waste, higher cost of reagent. | Requires specialized hydrogenation equipment, potential for debenzylation, catalyst can be pyrophoric. |

| Ideal For | Complex molecules with sensitive functional groups, rapid library synthesis. | Large-scale production, process chemistry, "green" chemistry initiatives. |

Characterization of 1-Benzyl-2-isopropylpiperazine

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₄H₂₂N₂: 218.34 g/mol ). The mass spectrum would show a molecular ion peak (M⁺) at m/z 218.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[13]

Conclusion

The reductive amination of 1-benzylpiperazine with acetone provides an efficient and direct route to 1-benzyl-2-isopropylpiperazine, a valuable scaffold for further synthetic elaboration. The choice between using a chemical hydride like sodium triacetoxyborohydride or employing catalytic hydrogenation depends on the scale of the reaction, the available equipment, and the specific requirements of the synthetic campaign. Both methods presented are robust and have been widely adopted in the field, offering reliable pathways to the desired N-alkylated piperazine derivatives. By understanding the underlying mechanisms and practical considerations of each protocol, researchers can effectively apply these techniques to advance their drug discovery and development programs.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.

- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (n.d.). Benchchem.

- A practical catalytic reductive amination of carboxylic acids. (2020, August 12). RSC Publishing.

- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2021, April 2). MDPI.

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). MDPI.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). ACS Publications.

- One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives. (n.d.). Benchchem.

- Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate.

- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (n.d.). Thieme Connect.

- Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.

- Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024, December 16). ChemicalBook.

- Sodium Triacetoxyborohydride. (n.d.). Merck Millipore.

- Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. (n.d.). Organic Chemistry Portal.

- Reductive amination NaB(AcO)3. (2023, November 3). Reddit.

- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (n.d.). Benchchem.

- 1-Benzylpiperazine. (n.d.). NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. 1-Benzylpiperazine [webbook.nist.gov]

Application Notes & Protocols: Solid-Phase Synthesis Strategies for Piperazine Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a vast array of biologically active compounds.[1] Its presence in drugs targeting everything from cancer and viral infections to central nervous system disorders underscores its importance in drug discovery.[1][2] The two nitrogen atoms of the piperazine ring provide key points for molecular diversification, allowing for fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of large, diverse libraries of piperazine-containing compounds, significantly accelerating the drug discovery process by eliminating the need for traditional chromatographic purification after each step.[1][3] This guide provides a detailed overview of established solid-phase strategies for constructing piperazine libraries, complete with step-by-step protocols and the scientific rationale behind key experimental choices.

Core Principles of Solid-Phase Piperazine Synthesis

Successful solid-phase synthesis hinges on the interplay of three key components: the solid support (resin), a linker molecule, and an orthogonal protection strategy.[4][5]

-

Solid Support: Typically, cross-linked polystyrene beads (e.g., Merrifield resin) or polyethylene glycol-grafted polystyrene (e.g., TentaGel) are used. The choice of resin impacts solvent compatibility and reaction kinetics.

-

Linker: The linker connects the growing molecule to the solid support. Its chemistry dictates the conditions under which the final product is cleaved from the resin. "Traceless" linkers are particularly advantageous as they leave no residual functionality on the product molecule after cleavage.[6][7][8] "Safety-catch" linkers provide an added layer of stability, requiring a distinct activation step before the final cleavage can occur, which offers greater flexibility during synthesis.[9]

-

Orthogonal Protecting Groups: To direct reactivity, specific functional groups on the piperazine core or its substituents are temporarily masked with protecting groups. An orthogonal strategy ensures that one type of protecting group can be removed without affecting others, allowing for selective modification at different points in the synthesis.[4][5][10] Common examples include the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the acid-labile Boc (tert-butyloxycarbonyl) group.[11][12]

Key Synthetic Strategies & Protocols

Two primary and robust strategies for the solid-phase synthesis of N-substituted piperazine libraries are detailed below: on-resin cyclization via reductive amination and diversification of a resin-bound piperazine scaffold.

Strategy 1: On-Resin Cyclization via Reductive Amination

This powerful strategy builds the piperazine ring directly on the solid support. A common approach involves the immobilization of an amino acid to the resin, followed by a sequence of N-alkylation and reductive amination steps to form the heterocyclic ring. This method allows for the generation of stereochemically defined piperazines if chiral amino acids are used as starting materials.[1]

Caption: On-resin cyclization workflow for piperazine synthesis.

This protocol is adapted from methodologies involving the cyclization of dipeptides or related precursors on a solid support.[1] It utilizes a Rink Amide resin, which yields a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).

Materials:

-

Rink Amide MBHA Resin

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

A diverse set of carboxylic acids (R²-COOH) and sulfonyl chlorides (R²-SO₂Cl)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Triisopropylsilane (TIS), Water

Procedure:

-

Resin Preparation & First Amino Acid Coupling:

-

Swell Rink Amide resin (1.0 g, ~0.5 mmol) in DMF for 1 hour in a solid-phase synthesis vessel. Drain the DMF.

-

Add 20% (v/v) piperidine in DMF to the resin and agitate for 30 minutes to remove the Fmoc group. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

In a separate vial, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 4 hours.

-

Drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). Confirm coupling completion with a Kaiser test (should be negative/blue).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 30 minutes.

-

Drain and wash the resin with DMF (5x) and DCM (3x).

-

-

Reductive Amination for Cyclization:

-

Swell the resin in 1% acetic acid in dichloroethane (DCE).

-

Add a solution of the second building block, an N-protected amino aldehyde (e.g., Fmoc-alaninal, 3 eq.), and NaBH(OAc)₃ (3 eq.) in DCE.[13][14]

-

Agitate the mixture at room temperature for 12 hours. The reductive amination forms the second N-C bond of the piperazine ring.

-

Drain the reaction mixture and wash the resin extensively with DMF (5x), MeOH (3x), and DCM (5x).

-

-

Diversification at N1:

-

Perform Fmoc deprotection as described in step 2 to expose the secondary amine at the N1 position of the newly formed piperazine ring.

-

For Acylation: In a separate vial, pre-activate a carboxylic acid (R²-COOH, 3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 2 hours.[15]

-

For Sulfonylation: Add a solution of a sulfonyl chloride (R²-SO₂Cl, 3 eq.) and DIPEA (5 eq.) in DCM to the resin and agitate for 3 hours.

-

After the reaction, drain and wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage and Product Isolation:

-

Wash the resin with DCM (5x) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the solid, wash with more cold ether, and dry under vacuum.[15]

-

Analyze the product purity and confirm its identity using LC-MS and NMR.

-

Strategy 2: Diversification of a Resin-Bound Piperazine Scaffold

This approach involves anchoring a pre-formed, orthogonally protected piperazine derivative to the solid support, followed by sequential deprotection and diversification at each nitrogen atom. This strategy is highly modular and allows for precise control over the substitution pattern. A key transformation in some variations of this strategy is the selective reduction of a resin-bound amide using a borane reagent.[3][16]

Caption: Diversification of a resin-bound piperazine scaffold.

This protocol uses 2-chlorotrityl chloride resin, which is highly acid-labile and allows for the cleavage of the product under mild conditions, often preserving other acid-sensitive functional groups.[17]

Materials:

-

2-Chlorotrityl chloride resin

-

N-Boc-piperazine

-

DIPEA

-

TFA

-

A diverse set of aldehydes (R¹-CHO) and acid chlorides (R¹-COCl)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

DCM, DMF

Procedure:

-

Loading of N-Boc-Piperazine:

-

Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in DCM for 30 minutes. Drain the DCM.

-

Add a solution of N-Boc-piperazine (3 eq.) and DIPEA (6 eq.) in DCM.

-

Agitate the mixture for 2 hours at room temperature.

-

To cap any unreacted chlorotrityl groups, add MeOH (1 mL per gram of resin) and agitate for 30 minutes.[15]

-

Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

-

-

Boc Deprotection:

-

Swell the resin in DCM for 30 minutes.

-

Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.[15]

-

Drain and wash the resin with DCM (5x), 10% DIPEA in DMF (2x, for neutralization), DMF (3x), and DCM (3x).

-

Confirm the presence of the free secondary amine using a chloranil test (should be positive).

-

-

Diversification at N4:

-

Divide the resin into separate reaction vessels for parallel synthesis.

-

For Reductive Amination: To each vessel, add a solution of a unique aldehyde (R¹-CHO, 3 eq.) and NaBH(OAc)₃ (3 eq.) in DCE with 1% acetic acid. Agitate for 12 hours.[14][18]

-

For Acylation: To each vessel, add a solution of a unique acid chloride (R¹-COCl, 3 eq.) and DIPEA (5 eq.) in DCM. Agitate for 4 hours.

-

After the reaction, drain the solutions and wash the resin in each vessel with DMF (3x) and DCM (3x).

-

-

Cleavage and Product Isolation:

-

Wash the resin with DCM (3x) and dry under nitrogen.

-

Add a cleavage solution (e.g., 20% hexafluoroisopropanol (HFIP) in DCM or 1-5% TFA in DCM) to each vessel and agitate for 30-60 minutes.

-

Filter the resin and collect the filtrate into a separate vial for each unique compound.

-

Evaporate the solvent from each filtrate to yield the crude products.

-

Analyze each library member by high-throughput LC-MS to confirm identity and assess purity.

-

Data Summary and Key Considerations

| Parameter | Strategy 1: On-Resin Cyclization | Strategy 2: Scaffold Diversification | Rationale & Key Insights |

| Resin Type | Rink Amide, Wang | 2-Chlorotrityl Chloride | Rink Amide yields primary amides post-cleavage. 2-Chlorotrityl allows for milder cleavage, preserving sensitive functionalities.[4][17] |

| Key Reaction | Intramolecular Reductive Amination | N-Acylation, N-Alkylation | On-resin cyclization can be stereocontrolled. Scaffold diversification is highly modular for SAR studies. |

| Cleavage | High % TFA (e.g., 95%) | Low % TFA or HFIP | Harsher cleavage is needed for Rink Amide linkers; milder conditions suffice for the hyper-acid sensitive 2-Cl-Trt linker. |

| Product Scope | 2,5- or 2,6-disubstituted piperazines | 1,4-disubstituted piperazines | The choice of strategy depends directly on the desired substitution pattern of the final library. |

| Reaction Monitoring | Kaiser Test (primary amines), Chloranil Test (secondary amines) | Chloranil Test | Qualitative tests are crucial to ensure reaction completion at each step before proceeding, preventing deletion sequences.[15] |

Conclusion

Solid-phase synthesis provides an exceptionally efficient and scalable platform for the creation of diverse piperazine libraries, which are critical for modern drug discovery programs.[19] By carefully selecting the appropriate resin, linker, and orthogonal protection scheme, researchers can rapidly assemble large numbers of analogs for structure-activity relationship (SAR) studies. The two strategies presented here—on-resin cyclization and scaffold diversification—offer robust and flexible pathways to a wide range of piperazine-based compounds, enabling the exploration of chemical space and the identification of new therapeutic leads.

References

-

Salvino, J. M., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of Combinatorial Chemistry, 5(3), 260-266. Available from: [Link]

-

Yudin, A. K., et al. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. ACS Combinatorial Science. Available from: [Link]

-

Craig, D., et al. Traceless Linkers for Solid-phase Synthesis. Homo- and Hetero-Diels-Alder Reactions of o-Quinodimethanes. Scilit. Available from: [Link]

-

Nielsen, T. E., et al. (2022). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 57, 128499. Available from: [Link]

-

Gong, Y. D., et al. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. Journal of Combinatorial Chemistry, 6(6), 928-33. Available from: [Link]

-

Welin, E. R., et al. (2006). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. ResearchGate. Available from: [Link]

-

Jeong, J. H., & Mun, H. S. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-5. Available from: [Link]

-

Kral'ova, V., et al. (2018). Traceless Solid-Phase Synthesis of [6,7,8 + 5,6,7]-Fused Molecular Frameworks. Molecules, 23(5), 1099. Available from: [Link]

-

Morphy, J. R., et al. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 8(17), 2369-74. Available from: [Link]

-

Salvino, J. M., et al. (2003). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ACS Combinatorial Science. Available from: [Link]

-

AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]

-

Nefzi, A., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Journal of Combinatorial Chemistry, 1(4), 350-353. Available from: [Link]

-

Various Authors. (2022). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. Available from: [Link]

-

Nicolas, S., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available from: [Link]

-

Various Authors. (2009). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Available from: [Link]

-

Various Authors. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. National Institutes of Health. Available from: [Link]

-

Various Authors. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. Available from: [Link]

-

Isidro-Llobet, A., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. Available from: [Link]

-

Pelliccia, S., & Di Martino, R. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

-

Bakhanova, E. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available from: [Link]

-

AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link]

-

Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses. Available from: [Link]

-

Vilar, S., et al. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available from: [Link]

-

Kim, K. M., & Cheon, S. H. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(9), 2695-2708. Available from: [Link]

-

Various Authors. (2020). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. MDPI. Available from: [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

-

Cho, S. D., et al. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. ResearchGate. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. scilit.com [scilit.com]

- 7. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Traceless Solid-Phase Synthesis of [6,7,8 + 5,6,7]-Fused Molecular Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Piperazines

Abstract: The piperazine motif is a cornerstone in modern medicinal chemistry, yet its synthesis, particularly with sterically demanding substituents, presents significant challenges for drug development professionals. Conventional thermal methods often require prolonged reaction times, high temperatures, and harsh conditions, leading to low yields and undesirable byproducts. This guide provides a comprehensive overview and detailed protocols for the application of Microwave-Assisted Organic Synthesis (MAOS) to overcome these hurdles. By leveraging the unique principles of microwave heating, researchers can achieve dramatic accelerations in reaction rates, improved yields, and enhanced product purity, thereby streamlining the synthesis of complex, sterically hindered piperazine derivatives.

The Strategic Advantage of Microwave Synthesis

Sterically hindered piperazines are prevalent scaffolds in a multitude of FDA-approved drugs, valued for their ability to confer favorable pharmacokinetic properties and engage with biological targets. However, the very steric bulk that provides these advantages also impedes the chemical reactions required for their synthesis. Traditional approaches, such as the N-monosubstitution of a piperazine core, are often plagued by issues of low reactivity and competing side reactions like bis-alkylation.[1]

Microwave-assisted synthesis offers a transformative solution by fundamentally altering the way energy is introduced into a chemical system.

Mechanism of Microwave Heating: Beyond the Bunsen Burner

Unlike conventional heating, which relies on the slow, inefficient transfer of thermal energy from an external source through the vessel walls, microwave synthesis employs dielectric heating.[2][3] This process is driven by two primary mechanisms:

-

Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reagents, continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant molecular rotation and resulting friction generate heat rapidly and uniformly throughout the bulk of the material.[2][3][4]

-

Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate thermal energy.[4][5]

This "in-core" heating is instantaneous and volumetric, leading to a rapid rise in temperature that is not dependent on the thermal conductivity of the vessel.[2][4] This allows for precise temperature control and the ability to reach temperatures far above the solvent's boiling point in sealed, pressurized vessels, a technique known as "superheating".[3][6]

Caption: Fundamental mechanisms of microwave-assisted heating.

Key Benefits for Piperazine Synthesis

The application of MAOS translates into several tangible benefits that directly address the challenges of synthesizing hindered structures:

-

Dramatically Reduced Reaction Times: Reactions that take many hours or even days with conventional heating can often be completed in minutes.[7][8][9]

-

Improved Yields and Purity: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of thermal decomposition byproducts and leading to cleaner reaction profiles and higher yields.[7][8]

-

Enhanced Reproducibility: Precise control over temperature and pressure ensures greater reproducibility compared to conventional methods.[7]

-

Green Chemistry Alignment: MAOS often allows for a reduction or complete elimination of hazardous solvents, aligning with the principles of green chemistry.[4][5][7]

Core Protocols for Sterically Hindered Piperazines

The following protocols are designed for use with dedicated laboratory microwave synthesis reactors equipped with temperature and pressure sensors.

Protocol 1: Microwave-Assisted Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10] Its application to sterically hindered aryl halides and piperazines is often challenging, but microwave irradiation can significantly improve reaction efficiency.[11][12][13] This protocol provides a general method for coupling a substituted piperazine with a hindered aryl halide.

Rationale: The choice of a bulky, electron-rich phosphine ligand (like X-Phos) is crucial for promoting the reductive elimination step, which is often the rate-limiting step with hindered substrates.[10][11] A strong, non-nucleophilic base is required to deprotonate the amine. Microwave heating accelerates all steps of the catalytic cycle, overcoming the high activation energies associated with sterically demanding substrates.

Workflow Diagram:

Caption: General workflow for microwave-assisted synthesis.

Step-by-Step Protocol:

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 mmol, 1.0 eq), the piperazine derivative (1.2 mmol, 1.2 eq), and the base (e.g., KOt-Bu or Cs₂CO₃, 1.5 mmol, 1.5 eq).

-

Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., X-Phos, 0.04 mmol, 4 mol%).

-

Solvent Addition: Add 3-5 mL of an appropriate high-boiling, microwave-absorbing solvent (e.g., toluene, dioxane, or DMF).

-

Vial Sealing: Securely seal the vial with a septum cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 150 °C, with a ramp time of 2 minutes and a hold time of 10-20 minutes. Use maximum power with variable power control to maintain the target temperature. Monitor the internal pressure throughout the reaction.

-

Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using forced air cooling before handling.

-

Work-up: Quench the reaction by carefully adding water. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-arylpiperazine.[11][14]

Protocol 2: Microwave-Enhanced Synthesis via Aziridine Dimerization

Symmetrically substituted piperazines can be synthesized through the catalytic homocoupling of two aziridine molecules.[15][16] This method can be sluggish but is significantly accelerated by microwave heating, often leading to clean product formation with high selectivity.

Rationale: The reaction is catalyzed by a Lewis acid (LA) which activates the aziridine ring towards nucleophilic attack by a second aziridine molecule.[16] Microwave irradiation provides the necessary energy to overcome the ring strain and promote the dimerization, while the use of a catalyst like [TBA]₂[ZnI₄] has shown remarkable efficiency and selectivity.[15]

Step-by-Step Protocol:

-

Reagent Preparation: In a 10 mL microwave reaction vial with a stir bar, dissolve the N-alkyl aziridine (1.0 mmol, 1.0 eq) and the ammonium zincate catalyst ([TBA]₂[ZnI₄], 0.01 mmol, 1 mol%) in acetonitrile (3 mL).

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature to 75 °C with a 2-minute ramp time and a 15-minute hold time.

-

Cooling & Isolation: After cooling, the meso-diastereomer of the 2,5-disubstituted piperazine often precipitates directly from the reaction mixture.[15][16]

-

Purification: Collect the precipitate by filtration and wash with cold acetonitrile to yield the pure meso product. The remaining diastereomer can be isolated from the filtrate by evaporation and subsequent purification if necessary.

Comparative Data: Microwave vs. Conventional Heating

The advantages of MAOS are most clearly demonstrated through direct comparison with traditional methods.

| Reaction Type | Substrates | Method | Temp (°C) | Time | Yield (%) | Reference |

| DKP Cyclization | N-Boc-dipeptide ester | Conventional | 200 °C | 4.5 h | 81% | [17] |

| DKP Cyclization | N-Boc-dipeptide ester | Microwave | 200 °C (600W) | 5 min | 91% | [17] |

| N-Arylation | 6-bromo-2-chloroquinoline | Conventional | 110 °C | 18 h | 65% | [13] |

| N-Arylation | 6-bromo-2-chloroquinoline | Microwave | 150 °C | 10 min | 85% | [13] |

| Monosubstitution | Piperazine + Alkyl Halide | Conventional | Reflux | 4-8 h | ~70-85% | [18] |

| Monosubstitution | Piperazine + Alkyl Halide | Microwave | Reflux | 15-30 min | ~75-90% | [18] |

Troubleshooting and Optimization

While powerful, microwave synthesis requires consideration of specific parameters for success.

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Poor microwave absorption of solvent; Low reaction temperature. | Switch to a more polar solvent (e.g., DMF, NMP, EtOH). If the solvent cannot be changed, consider adding a small amount of a polar co-solvent or an ionic liquid as a susceptor. Increase the target temperature in 10-20 °C increments. |

| Product Decomposition | Temperature is too high; "Hot spot" formation. | Reduce the hold temperature. Ensure efficient stirring is active throughout the irradiation to promote even heat distribution. |

| High Pressure Warning | Formation of gaseous byproducts (e.g., CO₂ from Boc-deprotection); Reaching solvent vapor pressure at high temp. | Ensure the reaction vial is not overfilled (typically <50% of total volume). Reduce the reaction temperature or concentration. If gas evolution is expected, consider a two-step protocol or a method with a lower temperature profile. |

| Low Yield in N-Arylation | Inactive catalyst; Incorrect base or ligand. | Ensure the catalyst and ligand are handled under inert conditions. Screen different phosphine ligands (e.g., S-Phos, RuPhos) and bases (e.g., K₃PO₄, NaOt-Bu) to find the optimal combination for your specific substrates.[10] |

Conclusion

Microwave-assisted synthesis represents a pivotal technology for accelerating the discovery and development of novel therapeutics based on the piperazine scaffold. By providing rapid, uniform, and efficient heating, MAOS effectively overcomes the steric and electronic barriers inherent in the synthesis of hindered piperazine derivatives. The protocols and guidelines presented here demonstrate that this technique significantly shortens reaction times, improves yields, and enhances the overall efficiency of synthetic workflows, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

-

Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Ammonium Zincates as Catalysts for the Microwave‐Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of Aziridines. PMC. Available at: [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

-

Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. PubMed. Available at: [Link]

-

A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. PubMed. Available at: [Link]

-

A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. Available at: [Link]

-

Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. PMC. Available at: [Link]

-

Ammonium Zincates as Catalysts for the Microwave- Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of. AIR Unimi. Available at: [Link]

-

Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

-

Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. Available at: [Link]

-

Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Solvent-free microwave-assisted synthesis of aripiprazole. SciSpace. Available at: [Link]

-

Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI. Available at: [Link]

-

Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. Available at: [Link]

-

Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. Available at: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

-

N‐Monosubstitution of Piperazine: Strategies, Mechanisms, and Synthetic Applications. Chemistry – An Asian Journal. Available at: [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. Available at: [Link]

-

Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. PubMed. Available at: [Link]

-

Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. ResearchGate. Available at: [Link]

-

Progress in Microwave-Aided Chemical Synthesis. Australian Journal of Chemistry. Available at: [Link]

-

Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]

-

Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. Available at: [Link]

-

Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available at: [Link]

-

Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). Organic & Biomolecular Chemistry. Available at: [Link]

-

Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. IntechOpen. Available at: [Link]

-

Piperazine-2,3,5,6-tetraone. PMC. Available at: [Link]

-

Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). ResearchGate. Available at: [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

-

Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). Semantic Scholar. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 4. mdpi.com [mdpi.com]

- 5. ijper.org [ijper.org]

- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. ijnrd.org [ijnrd.org]

- 9. connectsci.au [connectsci.au]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]

- 14. A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ammonium Zincates as Catalysts for the Microwave‐Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. air.unimi.it [air.unimi.it]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Resolving Enantiomers of 1-benzyl-2-isopropylpiperazine by HPLC

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the challenging task of separating the enantiomers of 1-benzyl-2-isopropylpiperazine using High-Performance Liquid Chromatography (HPLC). The content herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower users to troubleshoot and optimize their chiral separations effectively.

Introduction: The Challenge of Chiral Piperazines

1-benzyl-2-isopropylpiperazine contains a stereogenic center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In pharmaceutical development, it is crucial to separate and quantify these enantiomers, as they can exhibit significantly different pharmacological and toxicological effects.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and robust technique for this purpose.[3][4][5][6] The fundamental principle of this direct chromatographic method lies in the formation of transient, noncovalent diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to differential retention times and, consequently, separation.[6][7]

The basic nitrogen atoms within the piperazine ring, however, can lead to strong interactions with the silica support of the CSP, potentially causing peak tailing and poor resolution. Therefore, careful method development and optimization are paramount for a successful and reliable separation.

I. HPLC Method Development for 1-benzyl-2-isopropylpiperazine

A systematic approach to method development is crucial for achieving a robust and reproducible separation. The following sections detail the critical parameters and provide a logical workflow.

Diagram: Workflow for Chiral HPLC Method Development

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Troubleshooting Cyclization of Valine Diamines to Piperazines